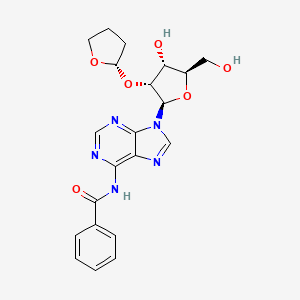
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group. This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a tetrahydrofuran ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves several steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: This step involves the formation of a glycosidic bond between the purine base and a tetrahydrofuran derivative. This is often achieved through a glycosylation reaction using a suitable glycosyl donor and an acid catalyst.
Introduction of the Benzamide Group: The final step involves the coupling of the purine-tetrahydrofuran intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound’s purine base is of particular interest due to its similarity to nucleotides, which are the building blocks of DNA and RNA. This makes it a potential candidate for studies on genetic material and enzyme interactions.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
作用机制
The mechanism by which N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide exerts its effects is likely related to its ability to interact with biological macromolecules. The purine base can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The benzamide group may enhance binding affinity to specific targets, while the tetrahydrofuran ring could influence the compound’s overall conformation and stability.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Benzamide: A simpler compound with the same benzamide group but lacking the complex purine and tetrahydrofuran structure.
Ribavirin: An antiviral drug with a similar purine base but different functional groups.
Uniqueness
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((S)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its combination of a purine base, a tetrahydrofuran ring, and a benzamide group. This combination of functional groups and structural elements is not commonly found in other compounds, making it a valuable subject for research in various scientific fields.
属性
分子式 |
C21H23N5O6 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2S)-oxolan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H23N5O6/c27-9-13-16(28)17(32-14-7-4-8-30-14)21(31-13)26-11-24-15-18(22-10-23-19(15)26)25-20(29)12-5-2-1-3-6-12/h1-3,5-6,10-11,13-14,16-17,21,27-28H,4,7-9H2,(H,22,23,25,29)/t13-,14+,16-,17-,21-/m1/s1 |
InChI 键 |
ZRZDUSWIRNOLIF-BEJVLZFQSA-N |
手性 SMILES |
C1C[C@@H](OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
规范 SMILES |
C1CC(OC1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


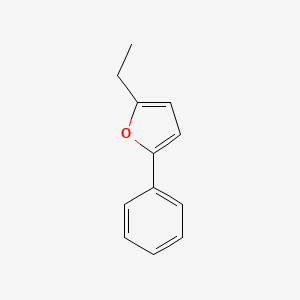
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)


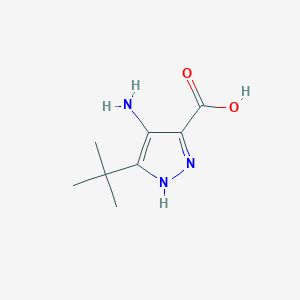
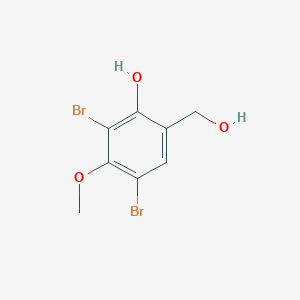
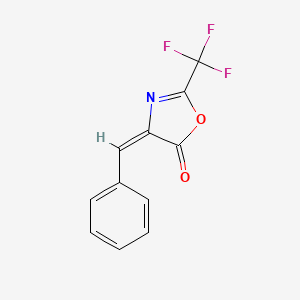


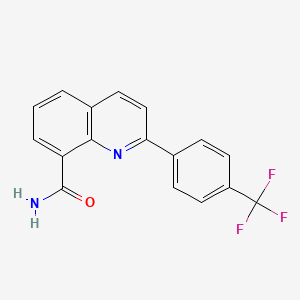
![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)

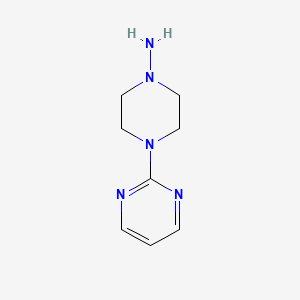
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
